molecular formula C7H10OS B13422276 S-Pent-4-yn-1-yl Ethanethioate

S-Pent-4-yn-1-yl Ethanethioate

Cat. No.: B13422276
M. Wt: 142.22 g/mol
InChI Key: MMLYLFARVSPPTR-UHFFFAOYSA-N
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Description

Contextualization of Alkynyl Thioesters in Synthetic Methodologies

Alkynyl thioesters are a class of compounds that have found increasing utility in organic synthesis. The thioester group can act as an activated carboxylic acid derivative, participating in various nucleophilic acyl substitution reactions. acs.org Simultaneously, the alkyne moiety can undergo a wide range of transformations, including cycloadditions, coupling reactions, and nucleophilic additions. This duality allows for the construction of diverse molecular architectures. Thioesters, in general, are important intermediates in the synthesis of ketones, aldehydes, esters, and amides. acs.org

Significance of the Terminal Alkyne and Thioester Functionalities in Molecular Design

The terminal alkyne in S-pent-4-yn-1-yl ethanethioate is particularly significant due to its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts. alfa-chemistry.com The terminal C-H bond of the alkyne is weakly acidic and can be deprotonated to form a potent carbon nucleophile, which is valuable for forming new carbon-carbon bonds. alfa-chemistry.com

The thioester functionality is a versatile acylating agent. Thioesters are more reactive than their ester counterparts towards nucleophiles, yet they are generally stable enough to be isolated and stored. This reactivity profile makes them useful in the synthesis of complex molecules, including peptides and other natural products. purdue.edu

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is not extensively documented, the unique combination of its functional groups suggests its potential application in several key areas of chemical research.

One prominent area is in the field of bioconjugation . The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. mdpi.com This allows for the covalent attachment of the molecule to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an azide (B81097) group. acs.org The thioester could then be used for further functionalization or to act as a cleavable linker.

Another significant research avenue is in materials science and polymer chemistry . The thiol-yne reaction, another click chemistry process, involves the addition of a thiol to an alkyne. rsc.org this compound could be used as a monomer or a cross-linking agent in the synthesis of functional polymers and hydrogels. mdpi.com The thioester group could be incorporated into the polymer backbone or as a pendant group, offering a site for post-polymerization modification.

Furthermore, this compound can serve as a versatile synthetic intermediate . The alkyne can be elaborated into more complex structures through various metal-catalyzed coupling reactions, while the thioester can be converted into other functional groups or used to connect different molecular fragments. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

S-pent-4-ynyl ethanethioate

InChI

InChI=1S/C7H10OS/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3

InChI Key

MMLYLFARVSPPTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC#C

Origin of Product

United States

Synthetic Methodologies for S Pent 4 Yn 1 Yl Ethanethioate

Convergent Approaches to S-Pent-4-yn-1-yl Ethanethioate

Convergent syntheses offer an efficient route to the target compound. The primary methods employed are the Mitsunobu reaction, which forms a thioester linkage in a single step from an alcohol, and nucleophilic substitution strategies, which involve the reaction of a thioacetate (B1230152) salt with an appropriate electrophile.

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups, including esters and thioesters, with inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, an acidic nucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The synthesis of this compound via the Mitsunobu reaction involves the direct condensation of 4-Pentyn-1-ol (B147250) with thioacetic acid. atlanchimpharma.com In this process, triphenylphosphine (B44618) and an azodicarboxylate activate the alcohol, allowing it to be displaced by the thioacetate anion generated from thioacetic acid. organic-chemistry.org The reaction proceeds by combining the alcohol, thioacetic acid, and triphenylphosphine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by the addition of the azodicarboxylate. wikipedia.org

Optimization of the Mitsunobu reaction is crucial for achieving high yields and minimizing side products. Key parameters include the choice of reagents, their stoichiometry, and the reaction temperature. Diisopropyl azodicarboxylate (DIAD) is often preferred over DEAD. wikipedia.org A typical protocol involves using stoichiometric excesses of the phosphine and azodicarboxylate to drive the reaction to completion. The reaction is generally initiated at a reduced temperature (e.g., 0 °C) by the slow addition of DIAD to a solution of the alcohol, thioacetic acid, and triphenylphosphine (PPh3) in an anhydrous solvent like THF. wikipedia.orgorganic-synthesis.com After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours. wikipedia.org The progress of the reaction can be monitored by observing the formation of triphenylphosphine oxide as a solid byproduct. organic-synthesis.com

Table 1: Typical Reagents and Conditions for Mitsunobu Esterification

Component Role Typical Reagent Stoichiometry (relative to alcohol) Common Solvent
Alcohol SubstrateElectrophile precursor4-Pentyn-1-ol1.0 eqTetrahydrofuran (THF)
NucleophileThioester sourceThioacetic Acid1.0–1.5 eq
PhosphineActivating Agent / ReductantTriphenylphosphine (PPh3)1.5 eq
AzodicarboxylateActivating Agent / OxidantDiisopropyl azodicarboxylate (DIAD)1.5 eq

Nucleophilic substitution reactions provide a classic and reliable method for forming thioesters. This strategy is based on the reaction between a nucleophilic sulfur source and an alkyl electrophile containing a suitable leaving group.

A primary method for synthesizing thioacetate esters is the alkylation of potassium thioacetate. wikipedia.org Potassium thioacetate is a stable, solid reagent that serves as an effective thioacetate nucleophile. chemicalbook.com The reaction involves combining potassium thioacetate with an alkylating agent (RX) that possesses a good leaving group (X), such as a halide (e.g., bromide or iodide). wikipedia.org For the synthesis of this compound, this would involve reacting potassium thioacetate with a suitable pent-4-yn-1-yl halide. The reaction is typically carried out in a polar aprotic solvent.

To enhance the efficiency of the nucleophilic substitution, the hydroxyl group of the starting alcohol, 4-Pentyn-1-ol, can be converted into a more effective leaving group. A common strategy is the preparation of a mesylate (methanesulfonate) derivative. The resulting pent-4-yn-1-yl mesylate is a highly reactive electrophile. Subsequent reaction of this mesylated precursor with potassium thioacetate (KSAc) readily yields the desired this compound via an SN2 displacement. wikipedia.org

Table 2: Precursors for Nucleophilic Substitution

Nucleophile Electrophilic Precursor Leaving Group Product
Potassium ThioacetatePent-4-yn-1-yl bromideBromide (Br⁻)This compound
Potassium ThioacetatePent-4-yn-1-yl iodideIodide (I⁻)This compound
Potassium ThioacetatePent-4-yn-1-yl mesylateMesylate (MsO⁻)This compound

Nucleophilic Substitution Strategies

Comparative Analysis of Synthetic Efficiencies and Scalability

The synthesis of this compound can be approached through several established methodologies, primarily involving the formation of a thioester linkage between an ethanethioate moiety and a pent-4-yn-1-yl group. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired yield, scalability, and the need to avoid harsh reaction conditions that could compromise the terminal alkyne functionality. Two of the most common and effective methods for preparing S-alkyl thioacetates, and by extension this compound, are the reaction of an alkyl halide with a thioacetate salt and the Mitsunobu reaction of an alcohol with thioacetic acid.

A prevalent method for the synthesis of S-alkyl thioacetates is the nucleophilic substitution of an alkyl halide with a thioacetate salt, such as potassium thioacetate. ias.ac.inconicet.gov.ar This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. For the synthesis of this compound, this would involve the reaction of a pent-4-yn-1-yl halide (e.g., bromide or iodide) with potassium thioacetate. This method is often favored for its operational simplicity and the ready availability of the reagents. The reaction generally proceeds with high yields, particularly with primary halides, and is amenable to scale-up.

Another powerful and versatile method for the synthesis of thioesters from alcohols is the Mitsunobu reaction. researchgate.netnih.govrsc.orgthieme-connect.comresearchgate.net This reaction allows for the conversion of a primary or secondary alcohol directly to the corresponding thioester with inversion of configuration, although the latter is not relevant for the achiral pent-4-yn-1-ol. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by thioacetic acid. researchgate.netnih.govresearchgate.net The Mitsunobu reaction is known for its mild conditions and high yields, even for complex molecules. nih.gov However, a significant drawback for large-scale synthesis is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, which can complicate purification. atlanchimpharma.com

Below is a comparative data table outlining the typical efficiencies and scalability of these two primary synthetic routes to S-alkyl thioacetates, which are directly applicable to the synthesis of this compound.

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsScalability Considerations
Nucleophilic SubstitutionPent-4-yn-1-yl HalidePotassium Thioacetate85-95Polar aprotic solvent (e.g., DMF), room temperature to moderate heatingGood; reagents are relatively inexpensive and purification is straightforward.
Mitsunobu ReactionPent-4-yn-1-olThioacetic Acid, PPh₃, DEAD/DIAD80-95Anhydrous solvent (e.g., THF), 0 °C to room temperatureChallenging on a large scale due to stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative) that require careful removal.

Emerging and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend extends to the synthesis of thioesters, with a focus on reducing the use of hazardous solvents and reagents, and improving atom economy. These emerging approaches are highly relevant for the synthesis of this compound.

Solvent-Free or Aqueous Media Reactions

A key aspect of green chemistry is the replacement of volatile organic solvents with more benign alternatives, such as water, or eliminating the need for a solvent altogether.

The synthesis of S-alkyl thioacetates has been successfully demonstrated in aqueous media. rsc.org One approach involves the reaction of alkyl mesylates with potassium thioacetate in water, which can proceed with excellent yields. rsc.org This method avoids the use of flammable and often toxic organic solvents, simplifying the work-up procedure and reducing the environmental impact. For the synthesis of this compound, this would entail the initial conversion of pent-4-yn-1-ol to its mesylate, followed by reaction with potassium thioacetate in water.

Solvent-free reaction conditions have also been explored for thioester synthesis. These methods often utilize microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times and often improved yields. For example, the reaction of alcohols with primary thioamides in the presence of p-toluenesulfonic acid can be carried out under solvent-free conditions to produce thioesters in good to excellent yields. researchgate.net Another solvent-free approach involves the use of a polymer-supported sodium thioacetate, which allows for the efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates at room temperature. researchgate.net The solid-supported reagent can be easily filtered off, simplifying product purification and allowing for the potential recycling of the reagent.

Catalytic Enhancements in Thioester Formation

The development of catalytic methods for thioester synthesis is another significant area of research aimed at improving sustainability and efficiency. Catalytic processes reduce the amount of waste generated compared to stoichiometric reactions and can often proceed under milder conditions.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for synthesizing thioesters. This method is particularly useful for reactions between a water-soluble nucleophile (like a thioacetate salt) and an organic-soluble electrophile (like an alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. This approach can be performed in a biphasic system (e.g., water-dichloromethane), often leading to rapid reaction times and high yields at low temperatures. researchgate.net For instance, various thioesters have been synthesized in just 5 minutes at 0°C using this method. researchgate.net The use of polyethylene (B3416737) glycol (PEG400) as a catalyst for the reaction of alkyl halides with sodium thioacetate also represents a green and efficient phase-transfer catalytic method. researchgate.net

Direct catalytic thioesterification of alcohols with thioacetic acid is another promising sustainable approach. Recent studies have shown that benzylic, allylic, and tertiary alcohols can be converted to their corresponding S-thioesters in a one-pot, solvent-less reaction using tetrafluoroboric acid as a catalyst. nih.gov This method provides good to excellent yields and avoids the use of stoichiometric activating agents like those required in the Mitsunobu reaction. nih.gov While this specific methodology is most effective for activated alcohols, the development of new catalysts for the direct thioesterification of unactivated primary alcohols like pent-4-yn-1-ol remains an active area of research.

The following table summarizes these emerging and sustainable approaches for the synthesis of S-alkyl thioacetates.

ApproachMethodologyKey FeaturesPotential for this compound Synthesis
Solvent-Free or Aqueous MediaReaction of alkyl mesylate with potassium thioacetate in waterEliminates organic solvents, simplified work-up, high yields. rsc.orgHigh; requires initial conversion of pent-4-yn-1-ol to its mesylate.
Reaction of alkyl halide with polymer-supported sodium thioacetateSolvent-free, mild conditions, easy purification, reusable reagent. researchgate.netHigh; starting from pent-4-yn-1-yl halide.
Catalytic EnhancementsPhase-Transfer Catalysis (PTC)Rapid reaction times, mild conditions, high yields, suitable for biphasic systems. researchgate.netHigh; using pent-4-yn-1-yl halide and a thioacetate salt with a PTC catalyst.
Acid-catalyzed thioesterification of alcoholsSolvent-less, one-pot, high yields for activated alcohols. nih.govModerate; further catalyst development may be needed for efficient conversion of primary alcohols like pent-4-yn-1-ol.

Chemical Reactivity and Mechanistic Investigations of S Pent 4 Yn 1 Yl Ethanethioate

Reactivity Profiles of the Thioester Moiety

The thioester group in S-Pent-4-yn-1-yl ethanethioate is a key reactive site, participating in various transformations.

Thioester Hydrolysis and Cleavage Mechanisms for Thiol Generation

Thioesters, including this compound, can undergo hydrolysis to yield a carboxylic acid and a thiol. This reaction can be catalyzed by either acid or base. pearson.comresearchgate.netwarwick.ac.uk The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group yield the carboxylic acid. pearson.com

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. This intermediate then collapses, ejecting the thiolate anion as the leaving group, which is subsequently protonated to form the thiol. researchgate.net The hydrolysis of thioesters is generally more facile than that of their oxygen ester counterparts due to the better leaving group ability of the thiolate anion compared to the alkoxide anion. stackexchange.com

Transacylation and Thioester Exchange Reactions

Thioesters are effective acylating agents and can undergo transacylation or thioester exchange reactions. warwick.ac.ukgonzaga.edu In these reactions, the acyl group is transferred from the initial thioester to another nucleophile. For instance, reaction with an amine leads to the formation of an amide, a transformation that is often more efficient than with the corresponding oxygen ester. warwick.ac.uk Thiol-thioester exchange reactions, where the acyl group is transferred to a different thiol, result in the formation of a new thioester. warwick.ac.uk These exchange reactions are often reversible and can be influenced by factors such as the relative nucleophilicity of the attacking species and the stability of the resulting thioester. researchgate.net

Electrophilic and Nucleophilic Character of the Thioester Carbonyl

The carbonyl carbon of a thioester is electrophilic, making it susceptible to attack by nucleophiles. researchgate.netmasterorganicchemistry.com The degree of electrophilicity is influenced by both inductive and resonance effects. While the sulfur atom is less electronegative than the oxygen in an ester, the resonance stabilization from the sulfur lone pair to the carbonyl group is less effective due to the poorer overlap between the sulfur 3p and carbon 2p orbitals. stackexchange.comstackexchange.com This results in the carbonyl carbon of a thioester being more electrophilic and generally more reactive towards nucleophiles than that of an ester. stackexchange.comlibretexts.org

Reactivity Patterns of the Terminal Alkyne Moiety

The terminal alkyne in this compound provides a second site for a diverse range of chemical transformations, particularly those catalyzed by transition metals.

Metal-Catalyzed Transformations Involving Alkyne Activation

Transition metals are widely used to activate the triple bond of terminal alkynes, facilitating a variety of synthetic transformations. nih.govrsc.orgrsc.org These reactions include hydrofunctionalization, dimerization, and annulation reactions. rsc.orgrsc.orgacs.org The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions. For example, various late 3d metals can catalyze the dimerization of terminal alkynes to form 1,3-enynes, with the stereoselectivity being controlled by the catalyst system. frontiersin.org Palladium catalysts are effective in promoting annulation reactions of alkynes to construct cyclic structures. rsc.org

Gold(I) complexes are particularly effective catalysts for the electrophilic activation of alkynes. nih.govacs.org The high π-acidity of cationic gold(I) complexes allows them to coordinate to the alkyne, making it more susceptible to nucleophilic attack. acs.org This activation can lead to a wide array of transformations, including the addition of oxygen and nitrogen nucleophiles. nih.govacs.org

Regioselective and Stereoselective Alkyne Functionalization

The terminal alkyne in this compound is a key site for functionalization. The electronic properties of the triple bond can be exploited to achieve high levels of regioselectivity and stereoselectivity. For instance, hydrohalogenation reactions using reagents like HX·DMPU proceed with regioselectivity controlled by the electronic effects of the substituent groups. While not directly an ynone or ynamide, the principles of protonation at the position that best stabilizes the intermediate carbocation would apply.

Transition metal-free catalytic systems, such as those employing borane (B79455) catalysts like B(C₆F₅)₃, can achieve highly selective trans-hydrosilylation of thioalkynes to produce β-(Z)-silylated vinyl sulfides. These reactions are viable with a range of hydrosilanes, demonstrating the potential for controlled functionalization of the alkyne in sulfur-containing compounds.

Table 1: Examples of Regio- and Stereoselective Alkyne Functionalization Reactions Relevant to Thioalkynes
Reaction TypeCatalyst/ReagentKey OutcomeReference
trans-HydrosilylationB(C₆F₅)₃β-(Z)-silylated vinyl sulfides
HydrohalogenationHX · DMPURegio- and stereoselective formation of haloalkenes
HydrosilylationAlCl₃β-(Z)-vinylsilanes as major product
Palladium-Catalyzed Cycloisomerizations Leading to Sulfur Heterocycles

Palladium catalysts are highly effective in promoting the cycloisomerization of sulfur-containing alkynes to form sulfur heterocycles such as thiophenes. The mechanism typically involves the electrophilic activation of the alkyne's triple bond through coordination with the palladium(II) center. This is followed by an intramolecular nucleophilic attack by the sulfur atom. For a substrate like this compound, prior hydrolysis or in-situ cleavage of the acetyl group would be necessary to free the thiol for cyclization. In related systems, (Z)-2-en-4-yne-1-thiols undergo PdI₂-catalyzed cycloisomerization to yield substituted thiophenes. This process highlights a powerful, atom-economical method for constructing the thiophene (B33073) ring with high regioselectivity.

Table 2: Palladium-Catalyzed Cycloisomerization for Thiophene Synthesis
Substrate TypeCatalyst SystemProductKey FeaturesReference
(Z)-2-en-4-yne-1-thiolsPdI₂/KISubstituted ThiophenesHigh regioselectivity, atom-economical
1-Mercapto-3-yn-2-olsPdI₂/KISubstituted ThiophenesConducted in methanol; catalyst recycling possible in ionic liquids
Copper-Catalyzed Cycloaddition Reactions (e.g., CuAAC)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent linkage of the alkyne with an azide-containing molecule to exclusively form a 1,4-disubstituted 1,2,3-triazole. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, including thioesters. The active Cu(I) catalyst can be generated from Cu(II) salts with a reducing agent like sodium ascorbate (B8700270) or directly from Cu(I) salts. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). This reaction's reliability makes it a powerful tool for applications in bioconjugation, medicinal chemistry, and materials science.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound allows it to participate in a variety of cyclization reactions, leading to the formation of important heterocyclic structures.

Formation of Thiophenes and Related Sulfur Heterocycles

The synthesis of thiophenes from functionalized alkynes is a well-established field. For this compound, cyclization to a thiophene derivative would first require the in-situ generation of the corresponding thiol, 4-pentyne-1-thiol (B135690). Base-induced intramolecular nucleophilic addition of the resulting thiolate onto the terminal alkyne can lead to cyclization. Depending on the reaction conditions, this can result in a 5-exo-dig cyclization to form dihydrothiophene derivatives. Furthermore, metal-catalyzed processes

Interplay Between Thioester and Alkyne Functionalities in Concerted Reactions

The interaction between the thioester and alkyne moieties in this compound can lead to a variety of concerted reactions, where the two groups participate in a single, coordinated transition state. Gold-catalyzed reactions, in particular, are known to activate alkynes toward nucleophilic attack, and the sulfur atom of the thioester can act as an intramolecular nucleophile.

One potential concerted pathway is an intramolecular cyclization. bham.ac.uk In the presence of a gold(I) catalyst, the alkyne is activated, making it susceptible to attack by the sulfur atom of the thioester. This can proceed through a 5-exo-dig cyclization to form a five-membered ring intermediate. The nature of the substituents on the alkyne can influence the mode of cyclization. For terminal alkynes like in this compound, a 5-exo cyclization is generally favored, which can lead to the formation of gold carbenoid species. bham.ac.uk

The interplay is not limited to metal-catalyzed reactions. Radical-mediated reactions also offer a platform for the concerted interaction of the thioester and alkyne. For instance, the addition of a radical to the alkyne can be followed by an intramolecular cyclization involving the thioester. Computational studies on related γ-alkenyl thioacids have shown that a 5-exo-trig radical cyclization is both kinetically and thermodynamically favored over a 6-endo-trig cyclization.

Furthermore, the thioester itself can be a precursor to a thiol through hydrolysis or cleavage. The resulting thiol can then participate in various concerted reactions with the alkyne, such as thiol-yne click reactions or metal-catalyzed cyclizations, to form sulfur-containing heterocycles.

A summary of potential concerted reactions involving the interplay of the thioester and alkyne functionalities is presented in the table below.

Reaction TypeCatalyst/ConditionsPotential Intermediate/ProductKey Interaction
Gold-Catalyzed CyclizationAu(I) catalyst5-membered ring gold carbenoidIntramolecular nucleophilic attack of the thioester sulfur on the gold-activated alkyne. bham.ac.uk
Radical CyclizationRadical initiator5-membered cyclic radicalIntramolecular addition of a radical to the alkyne followed by interaction with the thioester.
Thiol-yne ReactionBase or radical initiatorThioether-containing heterocycleReaction of the in-situ generated thiol with the alkyne.

Theoretical and Computational Chemistry Studies on Reaction Pathways and Intermediates

While specific computational studies on this compound are not extensively documented in the literature, theoretical investigations of related systems provide significant insights into its potential reaction pathways and intermediates. Density Functional Theory (DFT) is a powerful tool to model these complex reactions.

Gold-Catalyzed Cycloisomerization: Theoretical studies on gold-catalyzed cycloisomerization of enynes suggest that the reaction can proceed through a low-energy barrier. bham.ac.uk For this compound, DFT calculations would likely investigate the energetics of the initial coordination of the gold catalyst to the alkyne, followed by the intramolecular nucleophilic attack by the thioester sulfur. These calculations can help determine whether the cyclization is a stepwise or a concerted process. The stability of potential intermediates, such as vinyl-gold species and gold carbenoids, can also be assessed. bham.ac.uk It has been hypothesized that the backbonding from gold's 5d orbitals can stabilize transition states and confer carbenic character to intermediates. bham.ac.uk

Radical Reactions: Computational studies of radical additions to alkynes and subsequent cyclizations are crucial for understanding the regioselectivity and stereoselectivity of these reactions. For a molecule like this compound, theoretical calculations could predict the most likely site of initial radical attack on the alkyne and the relative energy barriers for different cyclization pathways (e.g., 5-exo vs. 6-endo).

Proton-Coupled Electron Transfer (PCET): In electrochemical or photochemical reactions, the possibility of concerted proton-coupled electron transfer pathways can be explored through computational models. rsc.org For this compound, this could involve the simultaneous transfer of a proton and an electron to or from the alkyne or thioester group, leading to unique reactive intermediates.

The following table summarizes the types of computational studies that could be applied to understand the reactivity of this compound, based on studies of analogous systems.

Computational MethodFocus of StudyPredicted Outcomes
Density Functional Theory (DFT)Gold-catalyzed cyclizationReaction energy profile, transition state geometries, stability of intermediates (e.g., gold carbenoids). bham.ac.uk
DFTRadical-mediated reactionsRegioselectivity of radical attack, energy barriers for different cyclization pathways.
Ab initio methodsExcited state propertiesPhotochemical reactivity, potential for concerted photo-induced reactions.
Molecular Dynamics (MD)Solvent effects and conformational analysisInfluence of the solvent on reaction pathways, predominant conformations of the molecule in solution.

These theoretical approaches are invaluable for elucidating the complex mechanisms at play in the reactions of bifunctional molecules like this compound, guiding synthetic efforts, and uncovering novel reactivity patterns.

Applications of S Pent 4 Yn 1 Yl Ethanethioate in Advanced Organic and Medicinal Chemistry Research

S-Pent-4-yn-1-yl Ethanethioate as a Versatile Building Block in Organic Synthesis

The unique architecture of this compound, which combines a reactive alkyne handle with a masked thiol, makes it a highly versatile precursor in multi-step organic synthesis. The thioacetate (B1230152) group serves as a stable, protected form of a thiol, preventing unwanted side reactions such as oxidation to disulfides, while the terminal alkyne is available for a range of carbon-carbon bond-forming reactions.

One of the primary applications of this compound is as a stable intermediate for the synthesis of 4-pentyne-1-thiol (B135690). impurity.comcymitquimica.com The thioacetate functional group provides a convenient method for introducing a thiol, as it is generally stable to various reaction conditions but can be readily cleaved under basic or acidic conditions to reveal the free thiol. This deprotection is a critical step, yielding the functionalized acetylenic thiol, 4-pentyne-1-thiol, which is utilized in further synthetic applications, such as in the preparation of prostaglandins. impurity.comlookchem.com

The synthesis of this compound itself can be achieved from 4-pentyn-1-ol (B147250) and thioacetic acid, for example, through a Mitsunobu reaction involving triphenylphosphine (B44618) (PPh₃) and diisopropylazodicarboxylate (B7806520) (DIAD) in a solvent like tetrahydrofuran (B95107) (THF). ucl.ac.uk

Table 1: Synthesis and Deprotection of this compound

Reaction Step Reactants Product Description
Synthesis 4-Pentyn-1-ol, Thioacetic Acid, PPh₃, DIAD This compound A Mitsunobu reaction to form the thioacetate, effectively protecting the thiol group. ucl.ac.uk

| Deprotection | this compound, Base (e.g., NaOMe) or Acid | 4-Pentyne-1-thiol | Hydrolysis of the thioacetate ester to unveil the reactive thiol functional group. |

The concept of modular synthesis involves the assembly of complex molecules from smaller, discrete building blocks (modules), a strategy enhanced by the use of bifunctional reagents like this compound. organic-chemistry.org Its dual functionality allows for sequential or orthogonal reactions. The alkyne can be modified first, for instance, through a Sonogashira coupling or a cycloaddition reaction, while the thiol remains protected as the thioacetate. Subsequently, the thiol can be deprotected and engaged in nucleophilic substitution, addition to an electrophile, or formation of a disulfide bond. This modular approach provides chemists with significant flexibility in designing synthetic routes to complex target molecules, allowing for the late-stage introduction of specific functionalities. organic-chemistry.org

The synthesis of medium-sized rings (containing 8-12 atoms) presents a significant challenge in organic chemistry due to unfavorable entropic factors and transannular strain. ucl.ac.ukjyu.fi Despite these difficulties, such motifs are present in numerous biologically active natural products. ucl.ac.ukjyu.fi Research into novel strategies for constructing these rings has explored the use of specialized building blocks. This compound has been investigated as a precursor in strategies aimed at generating medium-sized rings. ucl.ac.uk The overarching strategy involves creating a linear precursor that can undergo a sequence of reactions, such as cyclization and fragmentation, to form the desired ring structure. ucl.ac.uk The sulfur atom, introduced via the thioacetate, can play a key role in these transformations, for example, through the formation of sulfur ylides which can then participate in intramolecular rearrangements to build the cyclic scaffold. ucl.ac.uk

Contribution to Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne group of this compound and its deprotected derivative, 4-pentyne-1-thiol, is a key functional group for one of the most prominent classes of bioorthogonal reactions: click chemistry.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.netbeilstein-journals.org An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) and does not require a cytotoxic copper catalyst, making it highly suitable for applications in living cells. nih.govpcbiochemres.com

The terminal alkyne of 4-pentyne-1-thiol (derived from this compound) makes it an excellent reaction partner in these click methodologies. The thiol group allows it to be anchored to a molecule of interest, while the alkyne serves as a handle for "clicking" on another molecule containing an azide group, such as a fluorescent dye, a purification tag, or a complex biomolecule. nih.gov

Table 2: Role of the Alkyne Group in Click Chemistry

Click Reaction Alkyne Partner Azide Partner Key Feature
CuAAC Terminal Alkyne (e.g., from 4-Pentyne-1-thiol) Organic Azide Forms a 1,4-disubstituted 1,2,3-triazole using a Copper(I) catalyst. beilstein-journals.org

| SPAAC | Strained Cyclooctyne | Organic Azide | Catalyst-free reaction driven by ring strain, ideal for biological systems. pcbiochemres.com |

Activity-based protein profiling (ABPP) is a powerful technique used to study enzyme function directly in complex biological systems. researchgate.net This method relies on activity-based probes (ABPs), which are small molecules that typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). researchgate.net

The development of effective ABPs often requires versatile linkers that can connect the warhead to the reporter tag. Alkyne-containing linkers are particularly valuable because they allow the reporter tag to be attached easily via click chemistry after the probe has labeled its target protein. This compound serves as an excellent starting material for creating such linkers. The thiol group (after deprotection) can be used to attach the linker to a specific warhead, while the terminal alkyne provides the necessary handle for the subsequent click reaction. This modular design facilitates the synthesis of diverse libraries of ABPs for studying various enzyme classes. researchgate.net

Design and Synthesis of Derivatives for Specific Research Purposes

The unique structural features of this compound, namely the terminal alkyne and the thioacetate group, make it a versatile building block for the design and synthesis of a wide array of derivatives for advanced research in organic and medicinal chemistry. Scientists can strategically modify these functional groups to create specialized molecules for applications such as the construction of complex heterocyclic systems and the development of chemical probes for studying biological processes.

Synthesis of Thiophene (B33073) Derivatives

One significant application of S-alkynyl ethanethioate derivatives is in the synthesis of substituted thiophenes, which are important scaffolds in many pharmaceuticals and materials. mdpi.comresearchgate.net Various methods have been developed for the cyclization of S-containing alkyne substrates to form the thiophene ring. mdpi.comresearchgate.net These reactions can be promoted by metals or bases and often proceed with high regioselectivity and atom economy. mdpi.com

For instance, derivatives of this compound can be envisioned as precursors for the synthesis of 2-substituted and 2,4-disubstituted thiophenes. The general strategy involves the intramolecular cyclization of a sulfur-containing alkyne. researchgate.net While a direct cyclization of this compound itself is not prominently documented, its derivatives, particularly those that can expose a thiol functionality, are prime candidates for such transformations.

A plausible synthetic route could involve the hydrolysis of the thioacetate to the corresponding thiol, which can then undergo cyclization. Research has shown that (Z)-2-en-4-yne-1-thiols can be converted to substituted thiophenes using a PdI2/KI catalyst system. researchgate.net Similarly, base-promoted thiocyclization of (Z)-2-en-4-yne-1-thiolate derivatives, generated in situ, can yield 2,4-disubstituted thiophenes. researchgate.net

Table 1: Potential Thiophene Derivatives from this compound Precursors

Precursor TypeReaction ConditionProduct Type
(Z)-En-yne-thiolPdI2/KI catalyzed cycloisomerizationSubstituted Thiophene
4-En-1-yn-3-yl acetateSequential KSAc substitution and base-promoted cyclization2,4-Disubstituted Thiophene
1-Mercapto-3-yn-2-olIodocyclization (I2, NaHCO3)3-Iodothiophene

This table illustrates potential synthetic pathways to thiophene derivatives based on known methodologies for similar S-containing alkynes. researchgate.netorganic-chemistry.org

Development of Chemical Probes via Click Chemistry

The terminal alkyne group in this compound makes it an ideal candidate for modification using "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole ring from an alkyne and an azide. nih.govnih.gov This reaction is widely used in medicinal chemistry to link different molecular fragments and to create chemical probes for biological studies. nih.govdovepress.com

Derivatives of this compound can be designed as chemical probes to study enzymes or other biological targets. euroscholars.eunih.gov The general design of such a probe involves three key components: a reactive group that can interact with the target, a reporter tag (e.g., a fluorophore or a biotin molecule) for detection, and a linker that connects the two. The alkyne moiety of this compound can serve as a handle for attaching the reporter tag via a click reaction.

For example, a derivative could be synthesized where the thioacetate is replaced by a group that can covalently bind to the active site of an enzyme. nih.gov This reactive derivative, still containing the terminal alkyne, could then be "clicked" with an azide-functionalized reporter molecule, such as a fluorophore, to allow for visualization and quantification of the enzyme's activity. nih.gov

Table 2: Design Strategy for an this compound-Based Chemical Probe

Probe ComponentFunctionPotential Moiety derived from this compound
Reactive GroupCovalently binds to the enzyme active siteA modified thioester or a different electrophilic "warhead"
LinkerConnects the reactive group and the reporter tagThe pentynyl chain
Reporter HandleAllows for attachment of a reporter tagThe terminal alkyne

This table outlines a general strategy for designing enzyme probes based on the structure of this compound. euroscholars.eunih.gov

The synthesis of such probes would involve multi-step organic synthesis. The thioacetate group could be hydrolyzed and then re-functionalized, or the entire thioacetate-pentynyl fragment could be coupled to a different reactive group. The final step would typically be the CuAAC reaction to attach the desired reporter molecule. nih.gov The resulting probes could be used in activity-based protein profiling (ABPP) to identify and study enzymes in complex biological samples. euroscholars.eu

Spectroscopic Characterization and Structure Elucidation Methodologies for S Pent 4 Yn 1 Yl Ethanethioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR spectroscopy offers a detailed map of the hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For S-pent-4-yn-1-yl ethanethioate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present in the molecule. The acetyl protons (CH₃CO) typically appear as a singlet, while the protons of the pentynyl chain show distinct multiplicities due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
HC≡~1.9 - 2.1Triplet
≡C-CH₂~2.2 - 2.4Quartet
CH₂-CH₂-S~1.7 - 1.9Quintet
S-CH₂~2.8 - 3.0Triplet
CH₃CO~2.3Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and spectrometer frequency.

In derivatives of this compound, such as S-(2-hydroxypent-3-yn-1-yl) ethanethioate, the introduction of new functional groups leads to additional signals and changes in the chemical shifts and coupling patterns of existing protons. For instance, the presence of a hydroxyl group would introduce a new signal for the hydroxyl proton and would influence the chemical shifts of nearby protons.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon of the thioester group, the two acetylenic carbons, and the three methylene (B1212753) carbons of the pentynyl chain, as well as the methyl carbon of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C H₃CO~30
C =O~195
C H₂-S~28
CH₂-C H₂-S~28
≡C-C H₂~18
HC~68
C -CH₂~83

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and spectrometer frequency.

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the proton spin systems within the pentynyl chain of this compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the acetyl group to the sulfur atom and the pentynyl chain.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound and its derivatives. ethz.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the key functional groups:

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
Terminal Alkyne≡C-H stretch~3300
Terminal AlkyneC≡C stretch~2100
ThioesterC=O stretch~1690
AlkaneC-H stretch~2850-2960

The presence of a strong absorption band around 1690 cm⁻¹ is indicative of the thioester carbonyl group. nih.gov The sharp peak near 3300 cm⁻¹ confirms the presence of the terminal alkyne C-H bond, and the weaker absorption around 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. ethz.ch

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound (C₇H₁₀OS), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₇H₁₁OS⁺143.0525
[M+Na]⁺C₇H₁₀ONaS⁺165.0345

Note: The exact mass is calculated based on the most abundant isotopes of each element.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the thioester linkage and fragmentation of the pentynyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules by generating ions from a solution. It typically imparts little excess energy to the analyte, which often allows for the observation of the intact molecular ion with various adducts. For this compound, ESI-MS provides crucial information about its molecular weight and ionization characteristics.

While detailed experimental studies on the ionization behavior of this compound are not extensively published, predicted data provides significant insight into its expected behavior in an ESI source. uni.lu The technique is capable of analyzing the compound in both positive and negative ion modes. In positive mode, the molecule is expected to readily form a protonated species, [M+H]⁺, as well as adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ and potassium [M+K]⁺. uni.lu The presence of heteroatoms (oxygen and sulfur) in the ethanethioate moiety facilitates protonation. In negative ion mode, the formation of a deprotonated molecule, [M-H]⁻, is anticipated. uni.lu

The predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound are summarized below. uni.lu The CCS value provides information about the ion's shape in the gas phase.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺143.05252130.7
[M+Na]⁺165.03446140.3
[M+K]⁺181.00840138.7
[M+NH₄]⁺160.07906150.8
[M-H]⁻141.03796131.4

Data sourced from predicted values for this compound (C7H10OS). uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This technique is well-suited for the analysis of this compound, confirming its identity via its mass spectrum and assessing its purity through the chromatographic profile.

In a typical GC-MS analysis, the compound would first be separated from any impurities on a capillary column based on its boiling point and affinity for the column's stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

While a specific, published experimental mass spectrum for this compound under EI conditions is not available, its fragmentation pattern can be reliably predicted based on its structure and by comparison with analogous compounds like S-Ethyl ethanethioate. nih.gov The molecular ion peak ([M]⁺) for this compound would be expected at an m/z of approximately 142.04.

The most characteristic fragmentation would involve the cleavage of the thioester functional group. Key expected fragments and a comparison with the known fragments of S-Ethyl ethanethioate are presented in the table below.

Fragment IonStructureExpected m/z (this compound)Observed m/z (S-Ethyl Ethanethioate) nih.gov
Molecular Ion[C₇H₁₀OS]⁺142104
Acetyl Cation[CH₃CO]⁺4343
Pentynylthiolate Radical Cation[C₅H₇S]⁺99N/A
Propargyl Cation[C₃H₃]⁺39N/A
Ethyl Cation[C₂H₅]⁺N/A29

The most abundant peak in the spectrum of a thioacetate (B1230152) is often the acetyl cation ([CH₃CO]⁺) at m/z 43, which is a highly stable acylium ion. nih.gov The presence of this peak would strongly indicate the ethanethioate structure. The identity of this compound would be further confirmed by the presence of a peak at m/z 99, corresponding to the pentynylthiolate portion of the molecule, and potentially a smaller peak at m/z 39 from the propargyl fragment. The combination of the compound's specific retention time in the gas chromatogram and its unique fragmentation pattern provides a high degree of confidence in both its identity and purity. nih.gov

Future Research Directions and Perspectives

Exploration of S-Pent-4-yn-1-yl Ethanethioate in Catalyst Development and Optimization

The presence of two distinct reactive sites in this compound offers intriguing possibilities for the development of novel catalytic systems. Future research is anticipated to capitalize on these features for creating innovative and efficient catalysts.

One promising avenue lies in the immobilization of homogeneous catalysts . The thiol group, once deprotected from its thioacetate (B1230152) form, can serve as a robust anchor for attaching the molecule to various solid supports, such as gold surfaces or nanoparticles. northwestern.edursc.org The terminal alkyne can then be utilized to attach a catalytically active metal complex through "click" chemistry, a highly efficient and specific reaction. researchgate.netmdpi.com This approach could lead to the development of highly stable and recyclable heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Furthermore, the molecule itself could act as a bifunctional ligand in organometallic catalysis. The soft sulfur atom and the π-system of the alkyne can coordinate to a metal center, potentially influencing its catalytic activity and selectivity in novel ways. Research in this area could focus on synthesizing and characterizing new metal complexes of the deprotected thiol-alkyne ligand and evaluating their performance in various catalytic transformations, such as cross-coupling reactions or hydrogenations.

Potential Catalyst ApplicationKey Functional Group UtilizedAnticipated Advantage
Heterogeneous Catalyst SupportThiol (deprotected) and AlkyneEnhanced stability and recyclability of catalysts.
Bifunctional LigandThiol and AlkyneNovel catalytic activity and selectivity.
Catalyst PrecursorAlkyneControlled synthesis of well-defined catalytic species.

Development of Asymmetric Transformations Incorporating this compound

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, stands to benefit from the unique properties of this compound. Future research could explore its incorporation into chiral ligands and catalysts to induce enantioselectivity in chemical reactions.

A key direction will be the synthesis of chiral ligands derived from this compound. By introducing chiral centers into the molecule's backbone or by attaching chiral auxiliaries to either the thiol or alkyne group, a new class of bifunctional chiral ligands could be developed. researchgate.netnih.gov These ligands could then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, including asymmetric hydrogenations, allylic alkylations, and aldol (B89426) reactions. amanote.com The ability to fine-tune the steric and electronic properties of these ligands by modifying both ends of the molecule could provide a powerful tool for optimizing enantioselectivity. mdpi.com

Another area of exploration is the use of this compound to create chiral self-assembled monolayers (SAMs) on catalyst surfaces. The ordered arrangement of chiral molecules on a surface can create a chiral environment that can influence the stereochemical outcome of a reaction occurring at that surface. By synthesizing chiral derivatives of this compound and forming SAMs on catalytically active surfaces, it may be possible to develop novel heterogeneous asymmetric catalysts.

Asymmetric Transformation ApproachRole of this compoundPotential Outcome
Chiral Ligand SynthesisBackbone for chiral ligandNew catalysts for asymmetric reactions with high enantioselectivity.
Chiral Surface ModificationBuilding block for chiral SAMsDevelopment of novel heterogeneous asymmetric catalysts.
Chiral AuxiliaryPlatform for attaching chiral auxiliariesModulation of stereochemical control in catalytic reactions.

Advanced Materials Science Applications (e.g., self-assembled monolayers via thiol derivatives)

The ability of this compound's thiol group to form strong bonds with noble metal surfaces makes it an ideal candidate for the fabrication of advanced materials, particularly through the formation of self-assembled monolayers (SAMs). northwestern.edursc.org

A primary focus of future research will be the creation of functionalized surfaces with tunable properties . After forming a SAM on a gold substrate via the deprotected thiol, the exposed terminal alkyne groups provide a versatile platform for further surface modification. acs.org Using click chemistry, a wide variety of molecules, including polymers, biomolecules, and nanoparticles, can be precisely attached to the surface. researchgate.netcurtin.edu.au This "grafting-to" approach could be used to create surfaces with tailored wettability, biocompatibility, or sensing capabilities.

The bifunctional nature of the molecule also allows for the creation of complex, multi-layered nanostructures . For instance, a SAM of this compound could serve as a foundational layer, with subsequent layers built upon it through reactions with the alkyne terminus. This layer-by-layer assembly could lead to the development of sophisticated materials for applications in electronics, photonics, and sensor technology.

Materials Science ApplicationMethodologyPotential Impact
Functional SurfacesSAM formation followed by click chemistrySurfaces with tailored chemical and physical properties.
Multi-layered NanostructuresLayer-by-layer assemblyAdvanced materials for electronics and sensing.
Corrosion ProtectionFormation of dense SAMsEnhanced stability of metal surfaces. utexas.edu

Interdisciplinary Research Integrating this compound with Emerging Fields

The versatility of this compound makes it a valuable tool for bridging traditional chemistry with other emerging scientific disciplines. Its unique combination of functional groups can be leveraged to address challenges and create new opportunities in fields such as chemical biology, nanotechnology, and beyond.

In the realm of chemical biology , the alkyne group can serve as a "handle" for bioconjugation reactions. nih.gov For example, after immobilizing the molecule on a surface via its thiol group, peptides, proteins, or nucleic acids functionalized with an azide (B81097) group can be attached through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This could be used to create novel biosensors, platforms for studying biomolecular interactions, or biocompatible coatings for medical implants.

In nanotechnology , this compound could be used to functionalize nanoparticles, bestowing them with new properties and capabilities. figshare.comnih.gov For instance, gold nanoparticles coated with this molecule could be further modified with targeting ligands for drug delivery applications or with responsive polymers for creating "smart" nanomaterials. The alkyne group's reactivity also opens doors for its use in the synthesis of novel polymers and dendrimers with well-defined architectures. rsc.org

The exploration of this compound is not limited to these areas. Its potential extends to any field where precise control over molecular assembly and functionalization is required. As our understanding of this molecule's properties grows, so too will the innovative applications that researchers will undoubtedly uncover.

Q & A

Q. What steps mitigate biases in interpreting mechanistic studies of this compound?

  • Methodological Answer :
  • Design blinded experiments for data collection/analysis.
  • Use negative controls (e.g., reactions without catalyst or substrate).
  • Pre-register hypotheses and analysis plans to avoid HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.